![molecular formula C23H24FN5OS B2732761 2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898368-02-0](/img/structure/B2732761.png)
2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The yield was 80% and the melting point was 89–91°C .Molecular Structure Analysis
The molecular structure of this compound was analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound were evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .Physical And Chemical Properties Analysis
The physical properties of this compound include a pale yellow solid form and a melting point of 89–91°C .Applications De Recherche Scientifique
Microwave-assisted Synthesis and Biological Activities
Microwave-assisted synthesis techniques have been applied to generate hybrid molecules containing different cores, such as 1,3-oxazol(idin)e and 1,2,4-triazole, among others. These compounds exhibit a range of biological activities, including antimicrobial, antilipase, and antiurease activities, suggesting potential for therapeutic applications in treating infections and other conditions (Başoğlu et al., 2013).
Antagonist Activity for Neurotransmitter Receptors
Compounds with structures incorporating 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, linked with 4-[bis(4-fluoro-phenyl)methylene]piperidine groups, have shown significant 5-HT2 antagonist activity. This implies a potential application in designing drugs targeting serotonin receptors for psychiatric and neurological disorders (Watanabe et al., 1992).
Antimicrobial and Anti-Inflammatory Applications
The synthesis of new 1,2,4-triazole derivatives has led to compounds with notable antimicrobial activities. Additionally, some derivatives have been explored for their anti-inflammatory and analgesic properties, suggesting a broad spectrum of pharmacological benefits (Bektaş et al., 2007) (Tozkoparan et al., 2004).
Antitumor Activities
Thiazolidinone derivatives, characterized by their novel thiazole and triazine cores, have been evaluated for their antimicrobial potency and, importantly, some have shown promising antitumor activities. This underscores the potential of such compounds in cancer therapy (Patel et al., 2012).
Mycobacterium tuberculosis Inhibition
Hybrid analogues incorporating thiazole and aminopiperidine have been designed and synthesized as inhibitors of Mycobacterium tuberculosis GyrB, highlighting their potential role in combating tuberculosis (Jeankumar et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-ethyl-5-[[4-(4-fluorophenyl)piperazin-1-yl]-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5OS/c1-2-19-25-23-29(26-19)22(30)21(31-23)20(16-6-4-3-5-7-16)28-14-12-27(13-15-28)18-10-8-17(24)9-11-18/h3-11,20,30H,2,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXOZHZVHWFKMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

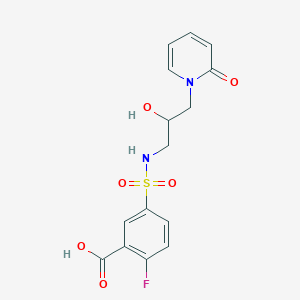
![[2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol](/img/structure/B2732679.png)
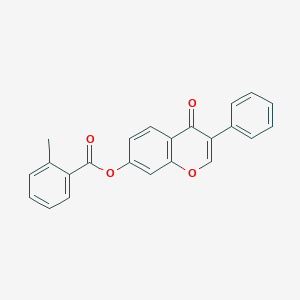
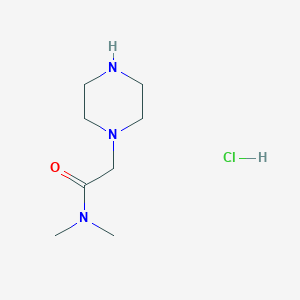

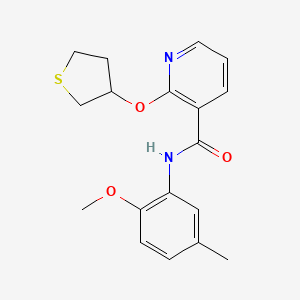
![4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B2732685.png)

![methyl 3-carbamoyl-2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2732691.png)
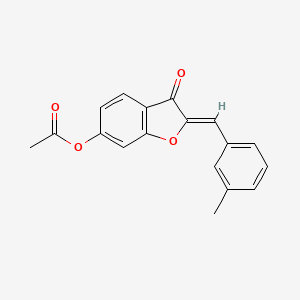


![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2732698.png)
